molecular formula C11H18O2 B12682443 Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol CAS No. 93963-82-7

Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol

Cat. No.: B12682443
CAS No.: 93963-82-7
M. Wt: 182.26 g/mol
InChI Key: UXQDVMLNTSETMB-UHFFFAOYSA-N
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Description

Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol is a complex organic compound with the molecular formula C11H18O2 It is known for its unique tricyclic structure, which includes a hydroxyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor compound, such as 4,7-methano-1H-indene, under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol exerts its effects involves interactions with specific molecular targets. The hydroxyl and methanol groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its role in scientific research highlight its importance in multiple fields .

Properties

CAS No.

93963-82-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol

InChI

InChI=1S/C11H18O2/c12-5-6-1-2-8-9-3-7(11(6)8)4-10(9)13/h6-13H,1-5H2

InChI Key

UXQDVMLNTSETMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC(C2C1CO)CC3O

Origin of Product

United States

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